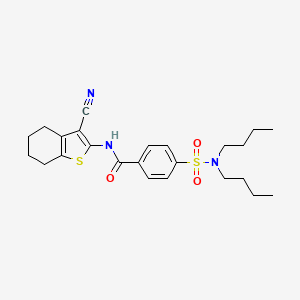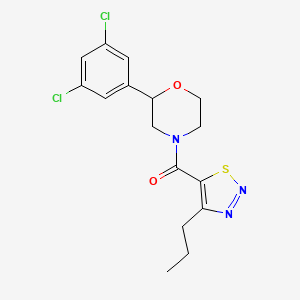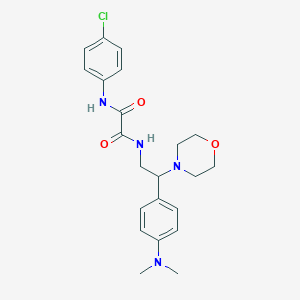![molecular formula C22H20N4O5 B2460658 3-(3-methoxypropyl)-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 883957-27-5](/img/structure/B2460658.png)
3-(3-methoxypropyl)-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(3-methoxypropyl)-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione” is a heterocyclic compound with a molecular formula of C22H20N4O5 . It has an average mass of 420.418 Da and a monoisotopic mass of 420.143372 Da .
Synthesis Analysis
Functionalized pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones, which are similar to the compound , have been synthesized by a three-component one-pot reaction involving barbituric acid, aldehydes, and anilines . Another synthesis approach involves α,α-ketene dithioacetals as starting materials .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the disappearance of certain absorption bands in IR spectra, or specific patterns in 1H NMR spectra, can confirm the formation of the desired cyclic structures .Chemical Reactions Analysis
The chemical reactions involving this compound can be influenced by various factors. For instance, the presence of electron-donating groups such as –CH3, –OMe, and –N(CH3)2 on phenyl rings may enhance the activity, while the presence of electron-withdrawing groups like –OH and –NO2 at para position may reduce the activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, its molecular formula and mass can be determined using mass spectrometry .Aplicaciones Científicas De Investigación
- Compounds 4b and 10f derived from this pyrimidoquinoline scaffold have demonstrated broad-spectrum antitumor activity . They are effective against numerous cell lines from different tumor subpanels . Notably, compound 4b, which incorporates a thioureido group at position 4, exhibits improved selectivity toward non-small cell lung, colon, CNS, melanoma, renal, and breast cancer cell lines.
- A cost-effective and competent approach has been established for the synthesis of pyrimidoquinolines using a multicomponent reaction . This method involves combining 1,3 diketones (such as dimedone, barbituric acid, and Meldrum’s acid), 6-aminouracil, and aromatic aldehydes through mechanochemical synthesis using a ball mill .
- Short-term procedures have been designed to evaluate both naturally occurring and synthetic compounds that function through similar mechanisms. This compound could play a role in these evaluations .
Antitumor Activity
Green Synthesis via Mechanochemical Approach
Drug Discovery and Evaluation
Propiedades
IUPAC Name |
3-(3-methoxypropyl)-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O5/c1-24-17-7-4-3-6-16(17)19(27)18-21(24)23-20(25(22(18)28)12-5-13-31-2)14-8-10-15(11-9-14)26(29)30/h3-4,6-11H,5,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKABBGGSJCTBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)CCCOC)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxypropyl)-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-2-methyl-1,3-oxazole](/img/structure/B2460578.png)
![4-Bromobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2460579.png)


![(2S)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine](/img/structure/B2460582.png)
![ethyl 4-[5-[(E)-2-cyano-3-(2,5-dichloroanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2460585.png)
![3-(2-chlorophenyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2460586.png)
![N-[3-[(3-Oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2460587.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2460592.png)

